![molecular formula C11H6Br2N2O B012169 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol CAS No. 101927-49-5](/img/structure/B12169.png)
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a member of the indole family and has been synthesized using different methods. It has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation and cancer growth. It may also induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol in lab experiments is its potential as a fluorescent probe for imaging applications. It has also shown potential as an anti-cancer and anti-inflammatory agent. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its potential as a fluorescent probe for imaging applications. Additionally, studies could focus on improving the solubility and bioavailability of this compound for in vivo applications.
Conclusion:
In conclusion, 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is a synthetic compound that has shown potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol has been achieved using different methods. One of the most common methods involves the reaction of 5,7-dibromoindole with 2,3-epoxypropyl alcohol in the presence of a strong acid catalyst. The reaction yields 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol as the major product. Other methods involve the use of different reagents and catalysts to achieve the synthesis of this compound.
Applications De Recherche Scientifique
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol has shown potential applications in scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
Numéro CAS |
101927-49-5 |
|---|---|
Nom du produit |
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol |
Formule moléculaire |
C11H6Br2N2O |
Poids moléculaire |
341.99 g/mol |
Nom IUPAC |
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C11H6Br2N2O/c12-6-3-7-9(10(13)11(6)16)5-1-2-14-4-8(5)15-7/h1-4,15-16H |
Clé InChI |
UNIUKKWPGRGSRQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br |
SMILES canonique |
C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br |
Autres numéros CAS |
101927-49-5 |
Synonymes |
7-bromoeudistomine D bromo-eudistomin D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
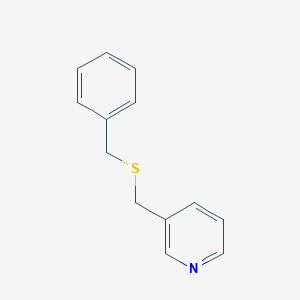
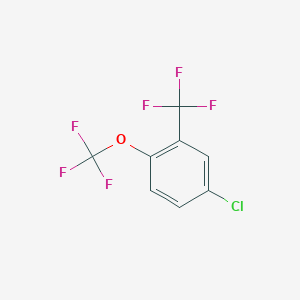
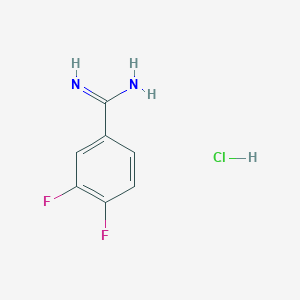
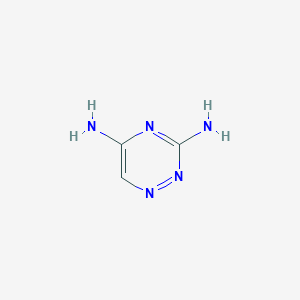
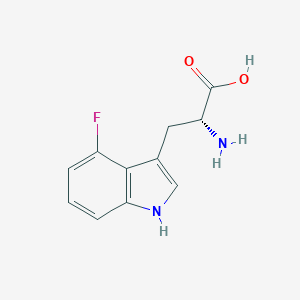
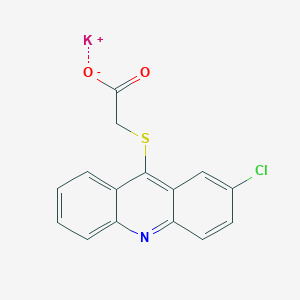
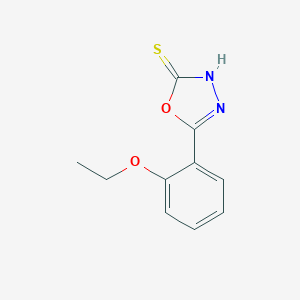
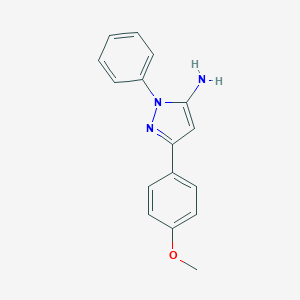
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
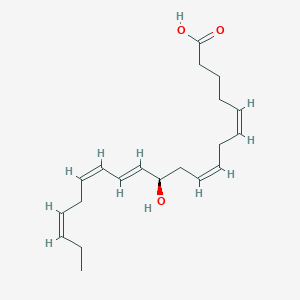
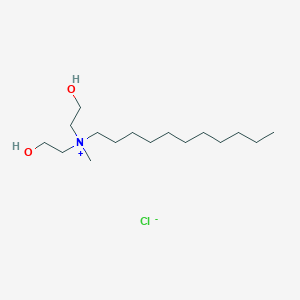
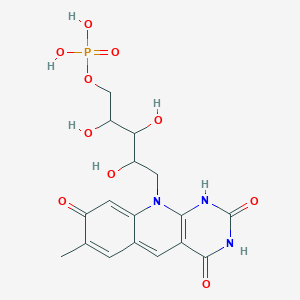
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)